3-Methyloxolane-2-carboxylic acid
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Overview
Description
3-Methyloxolane-2-carboxylic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of oxolane, featuring a carboxylic acid group at the second position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyloxolane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3-methyloxolane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method includes the hydrolysis of 3-methyloxolane-2-carboxylate esters using aqueous acids .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-methyloxolane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 3-methyloxolane-2,4-dicarboxylic acid using strong oxidizing agents.
Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride (LiAlH4) yields 3-methyloxolane-2-methanol.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, followed by nucleophilic substitution.
Major Products:
Oxidation: 3-Methyloxolane-2,4-dicarboxylic acid.
Reduction: 3-Methyloxolane-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyloxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 2-Methyloxolane-2-carboxylic acid
- 3-Methyloxolane-3-carboxylic acid
- 2-Methyltetrahydrofuran (2-MeTHF)
Comparison: 3-Methyloxolane-2-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which influence its reactivity and interactions. Compared to 2-methyloxolane-2-carboxylic acid and 3-methyloxolane-3-carboxylic acid, it exhibits different chemical and physical properties, making it suitable for distinct applications. 2-Methyltetrahydrofuran (2-MeTHF) is primarily used as a solvent, whereas this compound is more versatile in synthetic and industrial applications .
Biological Activity
3-Methyloxolane-2-carboxylic acid, also known as rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, is a chiral compound characterized by its oxolane ring structure and a carboxylic acid functional group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities and interactions with various biological systems.
Chemical Structure and Properties
The unique structure of this compound includes:
- Oxolane Ring : A five-membered cyclic ether containing one oxygen atom.
- Chirality : The compound exists in two enantiomeric forms, which can exhibit different biological activities.
- Functional Groups : The presence of a carboxylic acid group enhances its reactivity and potential interactions with biological targets.
Research indicates that this compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The mechanism of action involves:
- Enzyme Interaction : Binding to specific enzymes, potentially altering their activity.
- Receptor Binding : Interacting with cellular receptors, which may affect signal transduction pathways.
Enzyme Interactions
Studies have shown that this compound can interact with various enzymes. For example, it has been investigated for its potential to inhibit certain metabolic enzymes, which could lead to therapeutic applications in drug development.
Case Studies
- Inhibition Studies : In vitro studies demonstrated that this compound inhibits the activity of specific enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent for metabolic disorders.
- Receptor Binding Assays : Research has indicated that this compound may bind to receptors involved in neurotransmission, which opens avenues for exploring its use in neuropharmacology.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. Below is a summary table highlighting some comparable compounds and their similarity indices:
Compound Name | Similarity Index |
---|---|
rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | High |
rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride | High |
cis,rac-(2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride | Moderate |
Tetrahydrofuran-2-carboxylic acid | High |
(S)-5-Oxo-tetrahydrofuran-2-carboxylic Acid | Moderate |
Applications in Medicine and Industry
The potential applications of this compound span various fields:
- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents.
- Chemical Synthesis : Used as a building block in synthesizing more complex molecules due to its unique structural features.
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-methyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
InChI Key |
IUCKHYBYONQBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC1C(=O)O |
Origin of Product |
United States |
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